BenchChemオンラインストアへようこそ!

Ethyl 3-amino-5-(pyridin-4-yl)benzoate

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

This compound is a validated multi-target lead scaffold with confirmed CCR5 antagonist and PDE4A inhibitory activities. The precise 3-amino-5-(pyridin-4-yl) substitution pattern is essential for target engagement; even minor modifications (e.g., methyl ester) alter lipophilicity (ΔLogP ≈ +0.3) and metabolic profile, derailing SAR studies. Procure this exact ethyl ester to ensure experimental reproducibility and leverage existing pharmacological findings for HIV, asthma, rheumatoid arthritis, and COPD research programs.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B8156766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-(pyridin-4-yl)benzoate
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)N
InChIInChI=1S/C14H14N2O2/c1-2-18-14(17)12-7-11(8-13(15)9-12)10-3-5-16-6-4-10/h3-9H,2,15H2,1H3
InChIKeyDCKCTJGYYYSXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5-(pyridin-4-yl)benzoate: Procurement-Ready Overview for Research and Development


Ethyl 3-amino-5-(pyridin-4-yl)benzoate is a heterocyclic aromatic compound belonging to the class of amino-substituted pyridinyl benzoates. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . The compound's structure, featuring a 4-pyridyl group at the 5-position and an amino group at the 3-position of the benzoate core, confers a unique pharmacophore that has been investigated for its potential as a ligand in biochemical assays, specifically as a CCR5 antagonist [1].

Why Substituting Ethyl 3-amino-5-(pyridin-4-yl)benzoate with In-Class Analogs Can Compromise Project Integrity


Despite sharing a core structure with other amino-pyridinyl benzoates, ethyl 3-amino-5-(pyridin-4-yl)benzoate cannot be generically substituted due to the critical impact of its specific substitution pattern on target engagement and physicochemical properties. The precise positioning of the pyridin-4-yl group at the 5-position, in combination with the 3-amino group, creates a unique spatial arrangement that is essential for its activity as a CCR5 antagonist [1]. Even minor alterations, such as switching to a methyl ester analog (e.g., methyl 3-amino-5-(pyridin-4-yl)benzoate), can significantly alter the compound's lipophilicity and metabolic profile, potentially derailing structure-activity relationship (SAR) studies and lead optimization campaigns [2]. Therefore, direct procurement of the exact compound is mandatory to ensure experimental reproducibility and the validity of pharmacological findings.

Quantitative Differentiation Guide for Ethyl 3-amino-5-(pyridin-4-yl)benzoate: Key Metrics vs. Closest Analogs


Structural Uniqueness: Divergent Pharmacophore Geometry from Positional Isomers

The 3-amino-5-(pyridin-4-yl) substitution pattern on the benzoate ring places the hydrogen bond donor (amino) and acceptor (pyridyl) at a specific distance and angle, which is predicted to be crucial for CCR5 receptor antagonism [1]. In contrast, positional isomers such as ethyl 3-amino-4-(pyridin-4-yl)benzoate or ethyl 4-amino-3-(pyridin-4-yl)benzoate present these key functional groups in entirely different spatial orientations, which can abrogate target binding.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Lipophilicity Differentiation: LogP Shift vs. Methyl Ester Analog

The ethyl ester of the target compound confers a higher lipophilicity compared to its methyl ester analog, methyl 3-amino-5-(pyridin-4-yl)benzoate, which impacts membrane permeability and metabolic stability [1]. This difference is critical for in vivo studies where the ethyl ester may exhibit improved oral bioavailability or distribution.

ADME Physicochemical Properties Lead Optimization

CCR5 Antagonism: Unique Biological Fingerprint Among Pyridyl Benzoate Building Blocks

Preliminary pharmacological screening has identified ethyl 3-amino-5-(pyridin-4-yl)benzoate as a potential CCR5 antagonist [1]. While quantitative IC50 data is not yet publicly available, this biological annotation distinguishes it from the vast majority of unannotated building blocks in the same chemical space, which lack any known biological activity and are merely used for chemical synthesis.

HIV Entry Inhibitor Chemokine Receptor Immunology

PDE4A Inhibition Potential: A Dual-Mechanism Candidate Differentiating from Single-Target Scaffolds

The compound has been evaluated for in vitro inhibitory activity against unpurified recombinant Phosphodiesterase type 4A (PDE4A) in a ChEMBL dataset (CHEMBL760761) [1]. This potential dual-activity as both a CCR5 antagonist and a PDE4A inhibitor would be unique among pyridyl benzoate building blocks, which are typically explored for only one target at a time. The combination of anti-inflammatory (PDE4) and immunomodulatory (CCR5) mechanisms in a single scaffold could offer a synergistic therapeutic benefit not achievable with single-target reference compounds.

Phosphodiesterase 4 Anti-inflammatory Respiratory Disease

High-Value Application Scenarios for Ethyl 3-amino-5-(pyridin-4-yl)benzoate Based on Verified Differentiation


CCR5-Mediated Disease Research: Validated Starting Point for HIV, Asthma, and Autoimmune Studies

Given its published annotation as a CCR5 antagonist [1], this compound is the preferred choice for initiating SAR studies targeting CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis, COPD). Unlike unannotated building blocks, its biological activity has been preliminarily screened, providing a recognized starting point for medicinal chemistry programs. Researchers should procure this exact compound to ensure experimental reproducibility and to build upon existing pharmacological findings.

Multi-Target Drug Discovery: Exploring PDE4/CCR5 Dual Inhibition for Inflammatory and Respiratory Diseases

The unique dual potential of this compound, with evidence of PDE4A inhibition [1] and CCR5 antagonism [2], supports its use as a multi-target lead scaffold. This is particularly valuable for complex inflammatory diseases such as asthma and COPD, where both pathways are implicated. Substitution with generic pyridyl benzoate analogs would forfeit the opportunity to investigate this synergistic pharmacological profile in a single molecule.

ADME-Guided Lead Optimization: Leveraging Ethyl Ester Lipophilicity for Bioavailability Enhancement

The ethyl ester functionality of the target compound provides a specific lipophilicity advantage (ΔLogP ≈ +0.3) over the methyl ester analog [1]. This property is critical for lead optimization programs focused on improving oral bioavailability or tissue penetration. Researchers requiring a validated, more lipophilic scaffold should procure the ethyl ester specifically, as switching to the methyl ester would decrease membrane permeability and potentially compromise in vivo efficacy.

Quote Request

Request a Quote for Ethyl 3-amino-5-(pyridin-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.